molecular formula C14H15N3S B035205 9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline CAS No. 106006-79-5

9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline

Cat. No. B035205
M. Wt: 257.36 g/mol
InChI Key: HHCIBEMTUSEDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline” is a chemical compound with the molecular formula C14H15N3S . It is available in various isomers . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Scientific Research Applications

  • It is used in synthesizing new pyrazolo[3,4-b]quinolines and related compounds (Bakhite, 2001).

  • It exhibits antiproliferative activity in vitro against human cancer cells (Perin et al., 2020).

  • It shows anti-oxidant, anti-inflammatory, and analgesic activities (El-Gazzar et al., 2009).

  • 9-Anilinothiazolo[5,4-b]quinoline derivatives, related to this compound, demonstrate potential as antitumoral drugs, with certain derivatives showing significant cytotoxic activity in various cell lines (Rodríguez-Loaiza et al., 2004).

  • Some synthesized derivatives have shown antibacterial and antifungal activities (El-Gazzar et al., 2008).

  • The compound can be used for structural studies and in a novel process for monophenylation of alkyl aryl ketones (Copp et al., 1983).

  • Synthesized 3-substituted thiazolo(5,4-f)quinoline derivatives showed stronger antimicrobial activities against gram-negative and gram-positive bacteria in vitro than nalidixic acid and its 2, 6-disubstituted derivatives (Kadoya et al., 1976).

properties

IUPAC Name

2-methyl-13-thia-2,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,10(14),11-pentaen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-17-6-5-8-3-2-4-9-12(8)10(17)7-11-13(9)16-14(15)18-11/h2-4,10H,5-7H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCIBEMTUSEDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)N=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909867
Record name 6-Methyl-4,5,6,6a,7,10-hexahydro-9H-benzo[de][1,3]thiazolo[4,5-g]quinolin-9-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amtbtq

CAS RN

106006-79-5
Record name 9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4,5,6,6a,7,10-hexahydro-9H-benzo[de][1,3]thiazolo[4,5-g]quinolin-9-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Reactant of Route 2
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Reactant of Route 3
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Reactant of Route 4
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Reactant of Route 5
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Reactant of Route 6
9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline

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